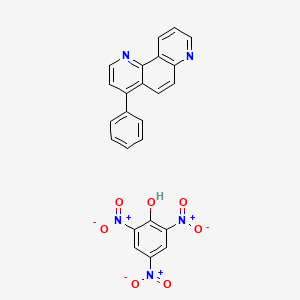![molecular formula C15H16S B14538116 Benzene, [(1-methyl-2-phenylethyl)thio]- CAS No. 62252-49-7](/img/structure/B14538116.png)
Benzene, [(1-methyl-2-phenylethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(1-methyl-2-phenylethyl)thio]- is an organic compound characterized by the presence of a benzene ring substituted with a thioether group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, [(1-methyl-2-phenylethyl)thio]- typically involves the reaction of benzyl chloride with thiophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiophenol acts as a nucleophile, displacing the chloride ion from benzyl chloride to form the thioether linkage.
Industrial Production Methods: In an industrial setting, the production of benzene, [(1-methyl-2-phenylethyl)thio]- can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: Benzene, [(1-methyl-2-phenylethyl)thio]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, [(1-methyl-2-phenylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzene, [(1-methyl-2-phenylethyl)thio]- involves its interaction with various molecular targets. The thioether group can participate in redox reactions, influencing the compound’s reactivity. The benzene ring allows for electrophilic aromatic substitution, enabling further functionalization and interaction with other molecules.
Comparison with Similar Compounds
- Benzene, (methylthio)-
- Benzene, 1-methyl-2-(phenylmethyl)-
- Thiophenol
Comparison: Benzene, [(1-methyl-2-phenylethyl)thio]- is unique due to the presence of both a benzene ring and a thioether group, which imparts distinct chemical properties. Compared to benzene, (methylthio)-, it has an additional phenylethyl group, which can influence its reactivity and interactions. Thiophenol, on the other hand, lacks the additional phenylethyl group, making it less complex in structure.
Properties
CAS No. |
62252-49-7 |
|---|---|
Molecular Formula |
C15H16S |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
1-phenylpropan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C15H16S/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChI Key |
VLWAPPYAGMBBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-{[(benzyloxy)carbonyl]amino}nonanedioate](/img/structure/B14538045.png)
![1-Hydroxy-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one](/img/structure/B14538058.png)
![N-{7-[(4-Methylbenzene-1-sulfonyl)amino]heptyl}acetamide](/img/structure/B14538061.png)


![1-Butanol, 4-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14538083.png)
![3-Methyl-5H-[1,2,4]triazolo[3,4-A]isoindole](/img/structure/B14538085.png)


![[4-(2-Methoxypropyl)phenyl]acetonitrile](/img/structure/B14538103.png)



